molecular formula C13H12ClNO2 B2789221 2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428356-28-8

2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2789221
CAS No.: 1428356-28-8
M. Wt: 249.69
InChI Key: UAZSTNHQMGGMBO-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(furan-3-yl)ethyl]benzamide is a benzamide derivative featuring a chlorinated aromatic ring and a furan-containing ethylamine substituent. The compound’s structure consists of a benzamide backbone (a benzene ring with a carboxamide group) modified by:

  • A chlorine atom at the 2-position of the benzene ring.
  • A 2-(furan-3-yl)ethyl group attached to the amide nitrogen.

Properties

IUPAC Name

2-chloro-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZSTNHQMGGMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-3-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(furan-3-yl)ethylamine.

    Reaction: The reaction is carried out in the presence of a base such as triethylamine. The 2-chlorobenzoyl chloride reacts with 2-(furan-3-yl)ethylamine to form the desired benzamide.

    Conditions: The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized furan derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of benzamides, including 2-chloro-N-[2-(furan-3-yL)ethyl]benzamide, exhibit significant antitumor properties. In vitro studies have shown selective cytotoxicity against various cancer cell lines, such as breast cancer (MCF7) and leukemia (HL-60) cells. The selectivity ratios suggest that these compounds could be developed into effective anticancer agents .

Enzyme Interaction Studies : The compound's structure allows it to interact with specific molecular targets, making it a candidate for studying enzyme interactions. Its mechanism involves the modulation of enzyme or receptor activity through hydrogen bonding and π-π stacking interactions .

Agricultural Chemistry

Pesticide Development : The unique chemical structure of this compound has potential applications in developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific pathways in pests or weeds .

Materials Science

Synthesis of Specialty Chemicals : The compound can serve as a building block for synthesizing more complex molecules in materials science. Its reactivity allows for the formation of various derivatives that can be utilized in creating specialty chemicals and advanced materials .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzamide derivatives on MCF7 and HL-60 cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity, suggesting their potential as lead compounds in anticancer drug development .

Case Study 2: Enzyme Modulation

Research focused on the interaction of this compound with specific enzymes showed that the compound could modulate enzyme activity through its structural features. This study highlighted the importance of understanding the molecular interactions for designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. It can inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The furan ring and benzamide core play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, analogs like the pyridine-containing compound () or the naphthalene derivative () feature larger aromatic systems, which could enhance lipophilicity and binding to hydrophobic targets. Chlorine placement: The 2-chloro substitution on the benzamide ring is shared with several analogs (e.g., ), but positional isomers (e.g., 4-chloro in ) may alter steric or electronic interactions.

Toxicity and Safety Profiles: The compound 4-chloro-N-(2-diethylaminoethyl)-2-(2-propenyloxy)benzamide () exhibits significant acute toxicity (LD₅₀ = 65 mg/kg in mice via intravenous administration), likely due to its propenyloxy and diethylamino groups.

Thiourea and trichloroethyl groups in are associated with enzyme inhibition (e.g., urease or proteases) but may raise safety concerns due to electrophilic reactivity.

Biological Activity

2-Chloro-N-[2-(furan-3-yl)ethyl]benzamide is a compound belonging to the benzamide class, characterized by a chloro substituent and a furan-3-yl ethyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in various fields.

The molecular formula for this compound is C13H12ClNO2C_{13}H_{12}ClNO_{2} with a molecular weight of 249.69 g/mol. The compound is synthesized primarily from 2-chlorobenzoyl chloride and 2-(furan-3-yl)ethylamine, typically using dichloromethane as a solvent and triethylamine as a base to facilitate the reaction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. The efficacy was assessed through standard antifungal susceptibility testing methods, revealing an MIC of 32 µg/mL against this yeast . This dual activity enhances its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity studies have been performed on various cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited moderate cytotoxic effects with IC50 values ranging from 25 to 50 µM, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction, which was confirmed through flow cytometry analysis .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it may bind effectively to bacterial enzymes involved in cell wall synthesis and fungal ergosterol biosynthesis pathways. This binding disrupts normal cellular functions, leading to cell death .

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving standard treatments.
  • Antifungal Treatment : Another case study involved patients with recurrent Candida infections who were administered the compound orally. The results indicated a marked reduction in infection recurrence rates over six months .

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